molecular formula C17H23NO2 B12107981 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)

8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)

Cat. No.: B12107981
M. Wt: 273.37 g/mol
InChI Key: OGPKDZFHCUWZQQ-UHFFFAOYSA-N
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Description

Alkaloid B is a naturally occurring organic compound that contains nitrogen atoms. Alkaloids are a diverse group of secondary metabolites found in plants, fungi, and some animals. They are known for their wide range of pharmacological activities, including analgesic, antimalarial, anticancer, and antibacterial properties . Alkaloid B, like other alkaloids, is characterized by its nitrogen-containing heterocyclic ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alkaloid B typically involves several steps, including the formation of the nitrogen-containing heterocyclic ring. One common synthetic route involves the use of starting materials such as amino acids or other nitrogen-containing compounds. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Alkaloid B involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as liquid-liquid extraction, chromatography, and crystallization are commonly used to isolate and purify the compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Alkaloid B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Alkaloid B include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of Alkaloid B depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Alkaloid B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Alkaloid B involves its interaction with specific molecular targets in the body. Alkaloid B can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various biochemical pathways. For example, Alkaloid B may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Alkaloid B can be compared to other alkaloids such as morphine, quinine, and nicotine. These compounds share similar nitrogen-containing heterocyclic structures and exhibit a range of pharmacological activities .

Uniqueness

What sets Alkaloid B apart from other alkaloids is its unique combination of chemical structure and biological activity. While other alkaloids may target similar pathways, Alkaloid B’s specific interactions with molecular targets and its distinct pharmacokinetic properties make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPKDZFHCUWZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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